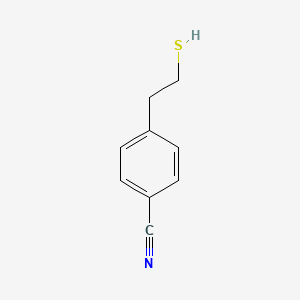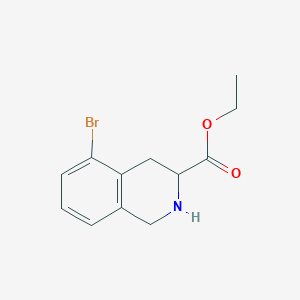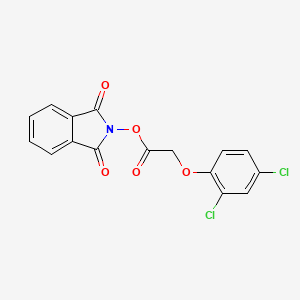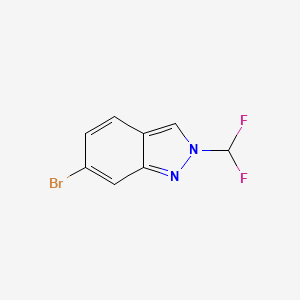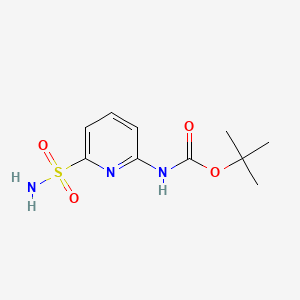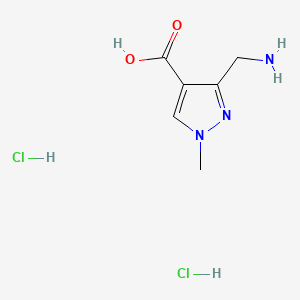
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, ensures high yield and purity. Additionally, the use of catalysts and solvents that can be easily recovered and reused is common in industrial settings to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学研究应用
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
3-(aminomethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
4-carboxypyrazole: A simpler structure with different reactivity and fewer applications.
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C6H11Cl2N3O2 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC 名称 |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)5(2-7)8-9;;/h3H,2,7H2,1H3,(H,10,11);2*1H |
InChI 键 |
SCSOJJATEHDTGW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




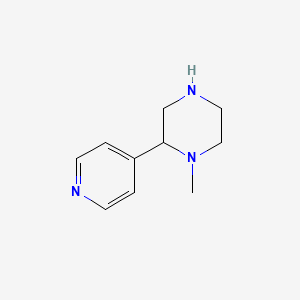

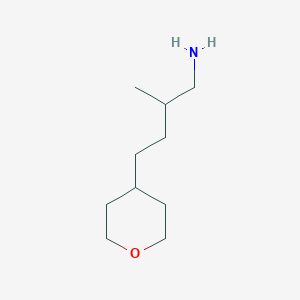
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
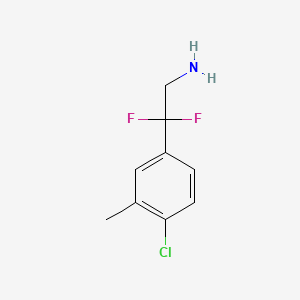
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
